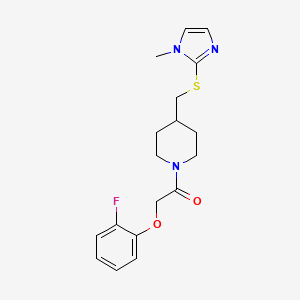

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2S/c1-21-11-8-20-18(21)25-13-14-6-9-22(10-7-14)17(23)12-24-16-5-3-2-4-15(16)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJQVJHLLBOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-fluorophenoxy)ethanone intermediate.

Synthesis of the Imidazole Derivative: Separately, 1-methyl-1H-imidazole is reacted with a thiolating agent to introduce the thio group, forming the 1-methyl-1H-imidazol-2-yl-thiol intermediate.

Coupling Reaction: The final step involves the coupling of the 2-(2-fluorophenoxy)ethanone intermediate with the 1-methyl-1H-imidazol-2-yl-thiol intermediate in the presence of a piperidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 381.4 g/mol. Its structure features a fluorophenoxy group, an imidazole moiety, and a piperidine derivative, which contribute to its biological activity.

Antifungal Activity

Research indicates that compounds similar to This compound exhibit antifungal properties. A study highlighted that derivatives of imidazole are crucial in developing antifungal agents due to their ability to interfere with fungal cell membrane synthesis .

Anticancer Research

The compound's structural components suggest potential anticancer applications. The imidazole ring is known for its role in various anticancer drugs, often enhancing the efficacy of treatments against specific cancer types. For instance, compounds with similar structural features have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways .

Neuropharmacology

The piperidine structure is associated with neuroactive compounds, making this compound a candidate for research into neuropharmacological applications. Studies have shown that piperidine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic effects for neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of imidazole-based compounds, including derivatives of This compound , and evaluated their antifungal activity against various strains of fungi. The results indicated that modifications to the imidazole ring enhanced antifungal potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research effort focused on the SAR of related compounds, revealing that the introduction of fluorine atoms significantly increased the lipophilicity and biological activity of the resulting molecules. This study emphasized the importance of fluorination in developing effective therapeutic agents targeting fungal infections .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with histamine receptors or other imidazole-sensitive pathways.

Comparison with Similar Compounds

Table 1: Core Structure and Key Substituents

Key Observations :

- Fluorinated aryl groups (e.g., 2-fluorophenoxy, 4-fluorophenyl) are recurrent, suggesting their importance in enhancing binding affinity or metabolic stability .

Functional Group Comparisons

Thioether Linkages

- The target compound’s (1-methylimidazol-2-yl)thio-methyl group shares similarities with 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (), where thioether bridges enhance conformational flexibility and metal-binding capacity .

- In contrast, oxadiazole-thioether hybrids () exhibit rigid heterocyclic frameworks, which may limit rotational freedom but improve thermal stability .

Imidazole Derivatives

Insights :

- The target compound’s synthesis may parallel methods for piperidine/imidazole-thiol conjugates (e.g., nucleophilic displacement of halides or Mitsunobu reactions) .

- and highlight the utility of sodium metabisulfite and column chromatography for purification, which could be applicable to the target compound’s synthesis .

Biological Activity

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H22FN3O2S

- Molecular Weight : 331.4 g/mol

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. It is believed to act primarily through:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in numerous physiological processes. The compound may modulate GPCR activity, affecting pathways related to inflammation and pain response .

- Inhibition of Enzymatic Activity : The presence of the imidazole ring suggests potential interactions with enzymes involved in metabolic pathways, possibly inhibiting their activity and altering metabolic responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study 1: Anti-inflammatory Effects

A study examined the compound's ability to inhibit neutrophil migration in a murine model of inflammation. Results indicated that treatment with the compound significantly reduced neutrophil infiltration at the site of inflammation, suggesting its potential as an anti-inflammatory agent. The mechanism involved modulation of cytokine release and inhibition of NF-kB signaling pathways .

Study 2: Analgesic Properties

Research conducted on pain models demonstrated that the compound exhibited analgesic effects comparable to established pain relievers. The study highlighted its influence on pain perception pathways, indicating a potential for development as a therapeutic agent for chronic pain management .

Study 3: Antimicrobial Activity

In vitro assays tested the compound against various bacterial strains, revealing significant antimicrobial properties. The findings suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains .

Q & A

Q. What are the key considerations for synthesizing 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone with high purity?

Methodological Answer:

- Stepwise Synthesis :

- Piperidine Functionalization : Introduce the thioether-linked 1-methylimidazole moiety via nucleophilic substitution using 4-(bromomethyl)piperidine and 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., NaH in DMF) .

- Ketone Formation : Couple the modified piperidine with 2-fluorophenoxyacetyl chloride via a nucleophilic acyl substitution reaction (e.g., using Et₃N as a base in anhydrous THF).

- Purity Optimization :

- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.

- Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the piperidinyl-methylene-thioimidazole moiety (δ ~3.5–4.5 ppm for CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₉H₂₁FN₂O₂S: 376.13 g/mol) with <2 ppm error.

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for structurally related imidazole derivatives .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Stability Profile :

- Degradation Monitoring :

- Use LC-MS monthly to detect hydrolysis products (e.g., free 2-fluorophenol or imidazole-thiol derivatives).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Variable Substituents :

- Replace the 2-fluorophenoxy group with other electron-withdrawing substituents (e.g., Cl, NO₂) to assess effects on target binding.

- Modify the piperidine ring (e.g., introduce methyl groups) to evaluate steric effects.

- Biological Assays :

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Data Discrepancy Analysis :

- Batch Variability : Compare purity profiles (e.g., trace solvent residues via GC-MS) across studies.

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Interference : Use LC-MS/MS to identify degradation products that may act as off-target inhibitors.

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking :

- Target Selection : Prioritize receptors with known imidazole/thioether interactions (e.g., cytochrome P450 or kinases).

- Ligand Preparation : Optimize protonation states (e.g., imidazole nitrogen at pH 7.4) using software like Schrödinger Suite.

- Docking Validation : Compare predicted binding poses with crystallographic data from related compounds (e.g., PubChem entries ).

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.

Q. What strategies mitigate experimental limitations in pollution monitoring during ecotoxicology studies?

Methodological Answer:

- Sample Stabilization :

- Matrix Complexity :

- Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from interfering organics.

Q. How can synthetic byproducts be characterized and minimized?

Methodological Answer:

- Byproduct Identification :

- Use LC-MS/MS to detect dimers or oxidized thioether derivatives.

- Process Optimization :

- Replace air-sensitive reagents with stable alternatives (e.g., m-CPBA for controlled oxidations) .

- Implement flow chemistry for precise control of reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.